molecular formula C13H14N2 B064329 4,4'-Methylene-13C-dianiline CAS No. 190778-00-8

4,4'-Methylene-13C-dianiline

Cat. No. B064329
M. Wt: 199.26 g/mol
InChI Key: YBRVSVVVWCFQMG-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07767858B2

Procedure details

4,4′-Methylenebis(benzeneamine) (1.98 g, 10 mmol), acetone (10.0 g, 172 mmol), Pt(S)/C (0.2 g), and toluene (50.0 g) were charged into reactor. The reactor was purged 3 times with 110 psig (8.60×105 Pa) of H2 at 22° C. The reaction mixture was then stirred at 60° C. under 110 psig (8.60×105 Pa) of H2 for 2 hours. GC (conditions:180° C./5 minutes/10° C.-minutes rate/270° C./RT=9.37 minutes) showed 100% conversion of 4,4′-methylenebis(benzeneamine), and a 97% yield of N,N′-diisopropyl-4,4′-methylenebis(benzeneamine). The structure of the product was confirmed by GC-MS. No tertiary diamine was detected either by GC or by GC-MS.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[CH3:16][C:17]([CH3:19])=O.[C:20]1(C)[CH:25]=CC=C[CH:21]=1>[Pt]>[CH:17]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][CH:20]([CH3:25])[CH3:21])=[CH:6][CH:7]=2)=[CH:10][CH:11]=1)([CH3:19])[CH3:16]

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 60° C. under 110 psig (8.60×105 Pa) of H2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged 3 times with 110 psig (8.60×105 Pa) of H2 at 22° C
CUSTOM
Type
CUSTOM
Details
GC (conditions:180° C./5 minutes/10° C.-minutes rate/270° C./RT=9.37 minutes)
Duration
5 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)NC1=CC=C(C=C1)CC1=CC=C(C=C1)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.